molecular formula C21H26N2O4S B2921871 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396686-93-3

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2921871
CAS No.: 1396686-93-3
M. Wt: 402.51
InChI Key: IFRLNOJDKSSMMF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a cyclohexyl ring, which is further linked to a phenylcarbamate moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Scientific Research Applications

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate has found applications in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with phenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethylphenylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the phenylcarbamate moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound . These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both sulfonamide and carbamate functional groups, which impart distinct chemical reactivity and biological activity. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-[(2,5-dimethylphenyl)sulfonylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-15-11-12-16(2)20(13-15)28(25,26)23-18-9-6-10-19(14-18)27-21(24)22-17-7-4-3-5-8-17/h3-5,7-8,11-13,18-19,23H,6,9-10,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRLNOJDKSSMMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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